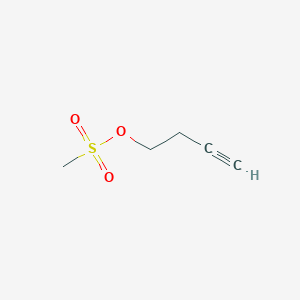
(R)-(4-Fluorophenyl)hydroxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(4-Fluorophenyl)hydroxyacetonitrile, also known as FPHN, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. FPHN is a chiral compound, meaning that it has two mirror-image forms that are not identical.
Wirkmechanismus
The mechanism of action of (R)-(4-Fluorophenyl)hydroxyacetonitrile involves the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, (R)-(4-Fluorophenyl)hydroxyacetonitrile reduces inflammation and pain.
Biochemische Und Physiologische Effekte
(R)-(4-Fluorophenyl)hydroxyacetonitrile has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-(4-Fluorophenyl)hydroxyacetonitrile is its high potency and selectivity for the inhibition of cyclooxygenase. This makes it a valuable tool for studying the role of cyclooxygenase in inflammation and pain. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (R)-(4-Fluorophenyl)hydroxyacetonitrile. One area of interest is the development of new drugs based on (R)-(4-Fluorophenyl)hydroxyacetonitrile for the treatment of pain and inflammation. Another area of interest is the study of the role of cyclooxygenase in other physiological processes, such as cardiovascular function and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of (R)-(4-Fluorophenyl)hydroxyacetonitrile and its potential limitations for lab experiments.
Conclusion:
In conclusion, (R)-(4-Fluorophenyl)hydroxyacetonitrile is a promising compound with potential applications in the field of pharmaceuticals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (R)-(4-Fluorophenyl)hydroxyacetonitrile and its applications in various fields.
Synthesemethoden
The synthesis of (R)-(4-Fluorophenyl)hydroxyacetonitrile involves the reaction of (R)-4-fluorophenylacetonitrile with sodium hydroxide in the presence of hydrogen peroxide. The reaction takes place in a solvent such as methanol or ethanol and requires careful control of the reaction conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(R)-(4-Fluorophenyl)hydroxyacetonitrile has been studied extensively for its potential applications in the field of pharmaceuticals. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
149952-37-4 |
|---|---|
Produktname |
(R)-(4-Fluorophenyl)hydroxyacetonitrile |
Molekularformel |
C8H6FNO |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2R)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
InChI-Schlüssel |
UWDPUVCVIQXYQR-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C#N)O)F |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Synonyme |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)
![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)




![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)